Product packaging for Laureth-1 phosphate(Cat. No.:CAS No. 45245-91-8)

Laureth-1 phosphate

Cat. No.: B12777529
CAS No.: 45245-91-8
M. Wt: 310.37 g/mol
InChI Key: JUFHABKBWMZXKL-UHFFFAOYSA-N
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Description

Laureth-1 phosphate is a useful research compound. Its molecular formula is C14H31O5P and its molecular weight is 310.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31O5P B12777529 Laureth-1 phosphate CAS No. 45245-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45245-91-8

Molecular Formula

C14H31O5P

Molecular Weight

310.37 g/mol

IUPAC Name

2-dodecoxyethyl dihydrogen phosphate

InChI

InChI=1S/C14H31O5P/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H2,15,16,17)

InChI Key

JUFHABKBWMZXKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOP(=O)(O)O

Related CAS

25852-45-3

Origin of Product

United States

Fundamental Classification and Context Within Surfactant Chemistry

Placement within Anionic Ethoxylated Phosphate (B84403) Ester Surfactants

Laureth-1 phosphate is classified as an anionic surfactant belonging to the phosphate ester family. ontosight.ainikkolgroup.comsurchem.pl Specifically, it is an alcohol ethoxylate phosphate ester. made-in-china.com The term "anionic" indicates that the surfactant molecule carries a negative charge when dissolved in water, which is a key determinant of its surface-active properties. coatingsworld.com The structure of this compound consists of a lipophilic (oil-attracting) lauryl alcohol tail and a hydrophilic (water-attracting) phosphate head group, connected by a short ethylene (B1197577) oxide chain. ontosight.ai This amphiphilic nature, possessing both oil-soluble and water-soluble characteristics, is fundamental to its function as a surfactant. ontosight.aivenus-goa.com

Phosphate esters, as a class of surfactants, are known for their versatility, offering a range of properties including emulsification, wetting, and detergency. surchem.pllankem.com They are produced by the phosphation of fatty alcohols or ethoxylated alcohols. ataman-kimya.comataman-chemicals.com The resulting products are typically mixtures of monoesters and diesters, and their ratio can be controlled during the manufacturing process to achieve desired performance characteristics. lamberti.com

Relationship to Parent Ethoxylated Alcohols in Surfactant Taxonomy

The synthesis of this compound begins with its parent compound, Laureth-1, which is a non-ionic surfactant. ontosight.ai Laureth-1 is itself derived from lauryl alcohol, a fatty alcohol, through a process called ethoxylation. ontosight.aiwikipedia.org In this process, a single unit of ethylene oxide is reacted with lauryl alcohol. cosmileeurope.eu The "1" in Laureth-1 signifies the average number of ethylene oxide units in the molecule. cosmileeurope.eu

The conversion of the non-ionic Laureth-1 to the anionic this compound is achieved through a phosphation reaction. ethox.com This chemical modification introduces a phosphate group to the molecule, thereby imparting the anionic charge and significantly altering its properties. lamberti.com The starting ethoxylated alcohol, in this case Laureth-1, provides the hydrophobic backbone and a degree of hydrophilicity from the ether linkage, which is then enhanced and modified by the introduction of the highly hydrophilic and charged phosphate group. lamberti.com This relationship highlights a common strategy in surfactant chemistry where non-ionic precursors are functionalized to create anionic surfactants with specific performance advantages.

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Classification
This compoundC14H31O5P310.37Anionic Surfactant
Lauryl AlcoholC12H26O186.34Fatty Alcohol
Ethylene OxideC2H4O44.05Ether
Laureth-1C14H30O2230.39Non-ionic Surfactant
Phosphoric AcidH3PO498.00Inorganic Acid

Broader Significance of Phosphate Esters in Biochemical and Industrial Chemical Systems Research

Phosphate esters are not only significant in industrial applications but are also of paramount importance in biological systems. libretexts.orgacs.org In biochemistry, ionized phosphate esters are fundamental components of life, playing crucial roles in energy transfer, signal transduction, and the structure of essential macromolecules. acs.orgeuropa.eu For instance, adenosine (B11128) triphosphate (ATP), the primary energy currency of cells, is a triphosphate ester. libretexts.org The phosphate groups in DNA and RNA form the backbone of these nucleic acids, and the phosphorylation of proteins is a key mechanism for regulating cellular processes. libretexts.orgnih.gov The negative charge of the phosphate group at physiological pH is crucial for retaining these molecules within the cell membrane. acs.org

In the realm of industrial chemistry, phosphate ester surfactants are valued for their stability across a wide pH range, good solubility, and corrosion-inhibiting properties. ataman-kimya.com Their applications are diverse and include roles as emulsifiers in polymerization, wetting agents in textiles, and components in metalworking fluids and industrial cleaners. surchem.pllamberti.compcc.eu The ability to tolerate high electrolyte concentrations makes them particularly useful in formulating highly built detergents. lankem.comhroc.in Research in this area focuses on tailoring the structure of phosphate esters—by varying the alcohol base, the degree of ethoxylation, and the monoester-to-diester ratio—to optimize performance for specific applications. researchgate.net This versatility has established phosphate esters as a significant class of surfactants in both academic research and industrial practice. ethox.comhroc.in

Advanced Synthetic Methodologies for Laureth 1 Phosphate and Analogues

Phosphorylation Routes from Ethoxylated Alcohol Precursors

The synthesis of Laureth-1 Phosphate (B84403) and its analogues primarily involves the phosphorylation of a lauryl alcohol ethoxylate precursor. The choice of the phosphorylating agent is a crucial determinant of the reaction pathway and the resulting product mixture. Three common agents are orthophosphoric acid, phosphorus pentoxide, and phosphorus oxychloride.

Orthophosphoric Acid-Based Phosphorylation

Direct esterification using orthophosphoric acid is a seemingly straightforward approach but is often limited by its low reactivity. google.com The reaction of orthophosphoric acid with alcohols to form phosphate monoesters can have low yields, sometimes as low as 8%, in the absence of a catalyst. mdpi.com To drive the reaction towards the desired product, it is often necessary to remove water from the increasingly viscous mixture, which can be challenging. google.com The use of polyphosphoric acid (PPA), a more concentrated form of phosphoric acid, is a common alternative. researchgate.net PPA is typically used in concentrations above 95% and is effective in producing phosphate esters with a high monoalkyl content. researchgate.net However, a significant drawback of this method is the presence of residual phosphoric acid in the final product. researchgate.net

Phosphorus Pentoxide-Based Phosphorylation

Phosphorus pentoxide (P₂O₅) is a widely used phosphorylating agent due to its high reactivity and the simplicity of the process. lankem.com The reaction of an alcohol with P₂O₅ typically yields a mixture of mono- and di-phosphate esters. lankem.com Under ideal conditions, reacting P₂O₅ with a stoichiometric excess of lauryl alcohol can produce an almost equimolar mixture of monoalkyl phosphate (MAP) and dialkyl phosphate (DAP). google.com The reaction is highly exothermic and requires careful temperature control. wikipedia.org While this method is cost-effective and results in high yields, the indefinite composition of the product mixture can be a limitation for applications requiring a specific mono- to di-ester ratio. The reaction also tends to produce a small amount of phosphoric acid as a by-product. lankem.com

Phosphorus Oxychloride-Based Phosphorylation

Phosphorus oxychloride (POCl₃) is another potent phosphorylating agent. However, its use is often less favored due to its lack of selectivity and the production of corrosive by-products. google.comgoogleapis.com The reaction produces three moles of hydrogen chloride (HCl) for every mole of phosphate, which is highly corrosive and necessitates scrubbing from reactor emissions to prevent environmental pollution. google.comgoogleapis.com Furthermore, this method can lead to the formation of undesirable alkyl chloride by-products. google.comgoogleapis.com The reaction typically involves reacting two equivalents of an alcohol with phosphorus oxychloride, followed by hydrolysis of the intermediate phosphoroxychloride. cir-safety.org

Influence of Reaction Parameters on Mono- and Di-ester Distribution

The ratio of mono- to di-ester in the final phosphate ester product is a critical parameter that significantly influences its properties and applications. This ratio can be carefully controlled by manipulating various reaction parameters.

Key parameters that influence the mono- and di-ester distribution include:

Molar Ratio of Reactants: The ratio of the alcohol to the phosphorylating agent is a primary determinant of the product distribution. lamberti.com For instance, when using phosphorus pentoxide, altering the mole ratio can shift the balance from a nearly equimolar mixture of mono- and di-esters to a different desired ratio. lankem.com Using an excess of polyphosphoric acid per mole of alcohol, typically in a ratio of 1.2-4.0, can favor the formation of monoalkyl phosphates. google.com

Choice of Phosphorylating Agent: As discussed previously, the phosphorylating agent itself plays a significant role. Polyphosphoric acid tends to yield a higher proportion of monoesters, while phosphorus pentoxide can be tailored to produce varying ratios. researchgate.netlamberti.com

Reaction Temperature: Temperature control is crucial not only for safety due to the exothermic nature of the reaction but also for influencing the reaction kinetics and selectivity, thereby affecting the final ester distribution. lamberti.com

Reaction Time: The duration of the reaction can also impact the final product composition. researchgate.net

The presence of a high content of diesters can lead to poor detergency, low water solubility, and reduced foaming. researchgate.net Conversely, a high monoester content can enhance solubilizing properties and chemical stability. researchgate.net

Control of Ethoxylation Degree in Lauryl Alcohol Ethoxylate Synthesis

The synthesis of the lauryl alcohol ethoxylate precursor is the initial and a critical step in producing Laureth-1 Phosphate. The degree of ethoxylation, which refers to the number of ethylene (B1197577) oxide units attached to the lauryl alcohol, significantly affects the properties of the final phosphate ester. lankem.com

The ethoxylation process typically involves reacting lauryl alcohol with ethylene oxide at elevated temperatures (e.g., 180°C) and pressure, using a catalyst such as potassium hydroxide (B78521) (KOH). wikipedia.org This reaction is highly exothermic and requires careful control to prevent thermal runaway. wikipedia.org

A key challenge in ethoxylation is controlling the distribution of ethoxymers. The reaction can be difficult to control, leading to a product with a wide range of ethylene oxide unit lengths. wikipedia.org However, the use of more sophisticated catalysts can produce narrow-range ethoxylates. wikipedia.orgacs.org The choice of catalyst, whether basic (like NaOH or KOH) or acidic (like BF₃), can influence the molecular weight distribution and the formation of byproducts such as poly(ethylene glycol) (PEG). acs.org Basic catalysts generally yield a wider distribution, while acidic catalysts can produce a narrower distribution but may lead to more byproducts. acs.org

The degree of ethoxylation directly impacts the hydrophilicity of the molecule. For example, increasing the number of ethoxy units enhances water solubility. atamanchemicals.commatangiindustries.com

Purification Techniques for Synthesized Phosphate Esters

After synthesis, the crude phosphate ester product often contains unreacted starting materials, by-products, and residual catalysts, which must be removed to achieve the desired purity and performance characteristics.

Common purification techniques include:

Washing and Neutralization: A crude phosphate ester product can be purified by first washing it with a chelating agent, such as a dilute acidic solution, followed by a water wash. google.com The product can then be neutralized. For instance, after sulfation, a mixture can be neutralized with an alcoholic ammonium (B1175870) hydroxide solution. google.com

Extraction: Solvent extraction can be employed to remove impurities. For example, ether can be used to extract residual trichloroacetic acid. nih.gov

Adsorption and Ion Exchange: Adsorbent solids and ion-exchange resins are effective for removing degradation products and controlling acidity. researchgate.netastm.org Ion-exchange treatment has become a particularly effective purification process. researchgate.netastm.org

Chromatography: Column chromatography is a powerful technique for separating components with different polarities. For example, a two-stage chromatography on cellulose (B213188) columns with different solvent systems can separate sugars, amino acids, organic acids, and orthophosphoric acid from the desired phosphate esters. nih.gov

Treatment with Acid Scavengers: Epoxy-containing compounds can be used as acid scavengers to treat the crude product after initial washing and drying steps. google.com

The selection of the purification method depends on the nature of the impurities and the desired final purity of the phosphate ester.

Sophisticated Analytical Approaches for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Laureth-1 Phosphate (B84403). These techniques are fundamental for confirming the identity and understanding the chemical nature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P-NMR), is a powerful and direct technique for the characterization of phosphate esters like Laureth-1 Phosphate. scientificspectator.comoxinst.comslideshare.net The phosphorus-31 nucleus has several advantageous properties, including 100% natural abundance, a nuclear spin of ½, and high receptivity, which result in relatively simple, first-order spectra that are straightforward to analyze. oxinst.com

³¹P-NMR is exceptionally effective for determining the relative quantities of monoester, diester, and residual phosphoric acid in the final product. google.com Each of these species exists in a distinct chemical environment, leading to separate resonance signals in the ³¹P-NMR spectrum. The chemical shifts are typically reported relative to an external standard of 85% phosphoric acid. slideshare.net For instance, signals for mono- and diesters of lauryl ether phosphates have been observed, along with unreacted phosphoric acid. google.com Furthermore, the technique can readily distinguish between phosphorus compounds in different oxidation states, such as phosphites (P³⁺) and phosphates (P⁵⁺), which is crucial for monitoring potential side reactions or degradation. oxinst.com The integration of the peaks in the spectrum allows for the quantitative determination of the purity and composition of the phosphate ester mixture. oxinst.com Research on lauryl phosphate monoester, a related compound, has confirmed the utility of ³¹P-NMR for product characterization. researchgate.net

Table 1: Representative ³¹P-NMR Chemical Shifts for Various Phosphorus-Containing Species Note: Chemical shifts are illustrative and can vary based on solvent, concentration, and pH.

Compound Type Example Typical Chemical Shift Range (ppm)
Phosphoric Acid H₃PO₄ ~0
Phosphate Monoester R-O-PO(OH)₂ -5 to 5
Phosphate Diester (R-O)₂-PO(OH) -8 to 2
Phosphite Ester P(OR)₃ 135 to 145
Phosphonate R-PO(OH)₂ 15 to 30

This table is a compilation of general data presented in sources discussing ³¹P-NMR spectroscopy. oxinst.comrsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule, and it is frequently applied to characterize phosphate ester surfactants. researchgate.net The FT-IR spectrum of this compound provides a unique molecular fingerprint, confirming the presence of key structural features.

The analysis focuses on the characteristic absorption bands corresponding to the phosphate group and the polyether backbone. The phosphate group (PO₄) gives rise to several strong and distinct vibrations. Key bands include the P=O stretching vibration, typically found in the 1300-1200 cm⁻¹ region, and the P-O-C (ester) stretching vibrations, which appear in the 1050-950 cm⁻¹ range. teagasc.ie Studies on phosphate-containing materials show specific bands for P−O−P bridges (asymmetric stretch around 888 cm⁻¹) and the asymmetric stretching of non-bridging oxygens in terminating phosphate units (around 1092 cm⁻¹). researchgate.net The hydration state of the phosphate headgroup can also be monitored, as the antisymmetric PO₂⁻ stretching vibration is sensitive to hydrogen bonding. uni-leipzig.de Additionally, the C-O-C stretching of the ethoxy group and the C-H stretching of the lauryl alkyl chain are readily identifiable in the spectrum. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound Characterization

Wavenumber (cm⁻¹) Vibration Mode Functional Group Reference
2950-2850 C-H stretching Alkyl chain (CH₂, CH₃) researchgate.net
1300-1200 P=O stretching Phosphate ester uni-leipzig.de
~1100 C-O-C stretching Ether linkage researchgate.net
1050-950 P-O-C stretching Phosphate ester teagasc.ieresearchgate.net

This table is synthesized from general spectroscopic data for phosphate and ether compounds.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices, resolving its different forms (monoester, diester), and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC/TOF-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a premier analytical tool for the analysis of non-volatile, polar compounds like this compound. eag.com Techniques such as Ultra-Performance Liquid Chromatography (UPLC) provide high-resolution separation, while mass spectrometry offers sensitive and specific detection. mdpi.com

UPLC coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF-MS) is particularly powerful for analyzing complex surfactant mixtures. polymex.fr It can separate and identify the distribution of different ethoxylate and alkyl chain lengths within the product. polymex.fr High-resolution TOF-MS provides accurate mass measurements, which aids in the confident identification of the parent compound and its related substances. mdpi.com

For quantitative analysis, tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole instrument, is employed. eag.commdpi.com This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This transition is highly specific and allows for quantification at very low levels, even in complex matrices. mdpi.com Electrospray ionization (ESI) is the most common ionization source for this class of compounds, as it is well-suited for polar, ionizable molecules. eag.com A challenge in the chromatography of phosphate-containing lipids is peak broadening due to the polar phosphate group; however, this can be managed through optimized chromatographic conditions or sample derivatization. mdpi.com

Gas Chromatography (GC) for Impurity Profiling in Ethoxylated Materials

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC is a critical technique for impurity profiling of the raw materials used in its synthesis and for detecting volatile by-products. ijprajournal.comajrconline.org The ethoxylation process used to produce the laureth intermediate can generate undesirable impurities. researchgate.net

A primary impurity of concern is 1,4-dioxane (B91453), a potential carcinogen that can form as a by-product during ethoxylation. researchgate.netresearchgate.net GC with Flame Ionization Detection (GC-FID) is a standard and validated method for the determination of 1,4-dioxane in ethoxylated surfactants. researchgate.net The method can involve direct injection or a preliminary extraction/distillation step to isolate the analyte from the non-volatile surfactant matrix. researchgate.netresearchgate.net Another key application of GC is the quantification of residual solvents that may be used during the manufacturing process. ajrconline.org Although less common for the primary analyte, GC analysis of alkyl phosphates can be performed after a derivatization step to convert them into more volatile esters. osti.govpsu.educapes.gov.br

Table 3: Validation Data for GC-FID Method for 1,4-Dioxane in Fatty Alcohol Ethoxylates

Parameter Result
Linearity (Correlation Coefficient, r²) 0.9999
Spiked Recovery 99–105%
Limit of Detection (LOD) Varies by method; can be < 1 µg/g
Limit of Quantification (LOQ) Varies by method; can be < 5 µg/g

Data derived from a study on the GC-FID analysis of 1,4-dioxane in palm-based fatty alcohol ethoxylate. researchgate.net

Ion Chromatography for Phosphate Anion Determination in Complex Matrices

Ion Chromatography (IC) is the preferred method for the determination of free inorganic anions, particularly orthophosphate (PO₄³⁻), in a variety of sample matrices. researchgate.net In the context of this compound, IC is used to quantify the amount of residual, unreacted phosphoric acid in the final product. This is a critical quality control parameter, as excess inorganic phosphate can affect the product's properties and performance.

IC systems typically use an ion-exchange column to separate anions based on their charge and size, followed by suppressed conductivity detection for sensitive measurement. lcms.czlcms.cz The analysis of phosphate in a high-concentration surfactant matrix can be challenging due to potential interferences. lcms.cz Advanced IC methods, such as two-dimensional IC or the use of matrix elimination cartridges (e.g., silver cartridges to remove interfering halides), can be employed to enhance sensitivity and accuracy by removing the bulk matrix before detection. lcms.cznih.gov These methods allow for the determination of phosphate at parts-per-billion (ppb) levels. researchgate.net Modern IC systems may also incorporate on-line eluent generation, which improves method reproducibility and reduces analysis time. researchgate.net

Table 4: Performance of an Ion Chromatography Method for Anion Determination in a High-Purity Matrix

Analyte Limit of Detection (µg/g) Relative Standard Deviation (RSD)
Phosphate ~1.5 ~5%
Sulfate ~3.0 ~6%
Chloride ~0.5 ~4%
Bromide ~1.0 ~5%

Data adapted from a study on the IC determination of anionic impurities in high-purity cesium iodide after matrix elimination. nih.gov

Advanced Techniques for Investigating Micellar Structure (e.g., Small-Angle Neutron Scattering)

The intricate architecture of micelles formed by surfactants such as this compound in solution necessitates sophisticated analytical methods for their characterization. Small-Angle Neutron Scattering (SANS) stands out as a powerful, non-destructive technique capable of providing detailed information on the size, shape, and internal structure of these nanoscale aggregates. ias.ac.in This method is particularly well-suited for studying colloidal systems like micellar solutions. ias.ac.in

SANS operates on the principle of scattering a monochromatic beam of neutrons from a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. ias.ac.in The relatively low angles of scattering correspond to larger structural features, making SANS ideal for probing the dimensions of micelles, which typically range from a few to several hundred nanometers. ias.ac.in The scattering pattern is dictated by the contrast in scattering length density between the micelles and the surrounding solvent. By employing solvents with different scattering properties, such as deuterated water (D₂O), specific components of the micellar structure can be highlighted or masked, a technique known as contrast variation.

For instance, in a hypothetical SANS study of this compound micelles in an aqueous solution, the scattering data could be fitted to established theoretical models. A common approach involves modeling the micelle as a core-shell structure, where the hydrophobic lauryl chains form the core and the hydrophilic ethoxy and phosphate groups constitute the shell.

Below is an illustrative data table summarizing potential findings from a SANS investigation of this compound micelles under varying conditions.

Parameter Condition A: 0.1 M NaCl Condition B: 0.5 M NaCl Condition C: Elevated Temperature (50°C)
Micelle Shape EllipsoidalCylindrical (Worm-like)Spherical
Core Radius (Å) 151514
Shell Thickness (Å) 555
Aggregation Number (N) 6025045
Contour Length (Å) N/A500N/A

This table presents hypothetical data for illustrative purposes, based on typical behaviors of similar anionic surfactants.

The interpretation of such data would reveal significant insights into the self-assembly behavior of this compound. For example, the transition from ellipsoidal to cylindrical or worm-like micelles with increasing salt concentration (Condition B) is a known phenomenon for many ionic surfactants. researchgate.net This is attributed to the screening of electrostatic repulsion between the charged phosphate headgroups, which allows for more efficient packing and the formation of larger, elongated structures. ias.ac.in Conversely, an increase in temperature (Condition C) might disrupt the ordered packing of the surfactant molecules, favoring the formation of smaller, spherical micelles.

The ability of SANS to probe these structural transitions provides invaluable information for formulators in various industries. By understanding how factors like ionic strength and temperature influence the micellar structure of Lauret-1 Phosphate, its performance as an emulsifier, cleansing agent, or dispersing agent can be optimized for specific applications. cosmileeurope.eu

Mechanistic Research on Surface Activity and Interfacial Phenomena

Elucidation of Micellization Behavior

The self-assembly of surfactant molecules into aggregates known as micelles is a hallmark of their behavior in solution above a certain concentration. This process is critical for functions such as solubilization and detergency.

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to aggregate to form micelles. alfa-chemistry.comwikipedia.org It represents the point of minimum surface tension and is a key indicator of a surfactant's efficiency. For Laureth-1 Phosphate (B84403) specifically, precise CMC values are not extensively documented in publicly available literature. However, data for structurally related compounds provide valuable insight. For instance, a non-ethoxylated lauryl monoester potassium phosphate has been reported to have a CMC of 0.569 mmol/L. researchgate.net The addition of an ethylene (B1197577) oxide group in Laureth-1 Phosphate would be expected to slightly alter this value due to changes in its hydrophilicity and molecular geometry.

The determination of the CMC for anionic surfactants like this compound can be accomplished through various established laboratory methods. acs.orgalfa-chemistry.com Each technique relies on detecting a sharp change in a specific physicochemical property of the solution as the surfactant concentration crosses the CMC threshold. nih.gov

Determination MethodPrincipleApplicability
Surface TensiometryMeasures the surface tension of the solution, which decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus. wikipedia.orgalfa-chemistry.comApplicable to both ionic and non-ionic surfactants. It is a direct and widely used method. alfa-chemistry.com
Conductivity MeasurementMeasures the electrical conductivity of the solution. The plot of conductivity versus concentration shows a break at the CMC, as the mobility of surfactants within micelles is lower than that of free monomers. alfa-chemistry.comPrimarily suitable for ionic surfactants, where the change in charge carrier mobility is significant. acs.org
Fluorescence SpectroscopyUtilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant shift in the fluorescence spectrum or intensity is observed upon micelle formation. alfa-chemistry.comA highly sensitive method, particularly useful for determining very low CMC values. nih.gov
Capillary ElectrophoresisMonitors changes in solution viscosity by measuring the migration time of an analyte. A distinct change in migration time occurs at the CMC due to the formation of larger micellar aggregates. nih.govA novel method applicable to various surfactant types. nih.gov

Upon formation, micelles can adopt various shapes, such as spherical, ellipsoidal, or cylindrical (rod-like). For a simple, single-chain anionic surfactant like this compound in an aqueous solution, the formation of relatively small, spherical micelles is expected. The shape and size are governed by the geometric packing of the surfactant molecules, described by the critical packing parameter (p). acs.org

The formation of more complex, elongated structures like wormlike micelles is less common for simple anionic surfactants alone and typically requires specific conditions. acs.orgnih.gov Wormlike micelles are long, flexible, cylindrical aggregates that can entangle to form a transient network, imparting significant viscoelasticity to the solution. acs.orgumd.edu Research on various anionic surfactants has shown that the transition from spherical to wormlike micelles can be induced by:

Addition of Salts: High concentrations of electrolytes can screen the electrostatic repulsion between the anionic phosphate headgroups, allowing the micelles to grow into longer, rod-like structures. acs.orgumd.edu

Mixing with Cationic Surfactants: The strong electrostatic attraction between oppositely charged headgroups can neutralize charge repulsion and promote the formation of highly elongated, wormlike micelles, often at very low total surfactant concentrations. acs.orgumd.edu

pH Adjustments: For some anionic systems, changes in pH can alter the charge on the headgroup, influencing micellar morphology. acs.org

Therefore, while this compound itself is likely to form simple spherical micelles, it could potentially participate in the formation of wormlike micellar systems under specific formulation conditions, such as in combination with other surfactants or salts. umd.edumagtech.com.cn

Interfacial Tension Reduction Mechanisms

This compound reduces the interfacial tension (IFT) between two immiscible phases, such as oil and water, through the fundamental mechanism of surfactant adsorption at the interface. researchgate.net Surfactant molecules possess both a water-loving (hydrophilic) phosphate head and an oil-loving (hydrophobic) lauryl tail. cosmileeurope.eu

When introduced into an oil-water system, the this compound molecules spontaneously migrate to the interface. They orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the water phase. This adsorption process disrupts the cohesive energy at the interface. By positioning themselves between the oil and water molecules, the surfactants reduce the thermodynamically unfavorable contact between the two phases, thereby lowering the energy required to maintain the interface, which manifests as a reduction in interfacial tension. researchgate.netmdpi.com This process continues until the interface becomes saturated with surfactant molecules, at which point the maximum reduction in IFT is achieved.

Emulsification and Solubilization Dynamics in Multi-Phase Systems

The ability of this compound to reduce interfacial tension directly enables its function as an emulsifier and solubilizing agent. pcc.euataman-chemicals.com

Emulsification is the process of stabilizing a dispersion of one immiscible liquid in another (e.g., an oil-in-water emulsion). This compound facilitates this by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets. pcc.eucosmileeurope.eu This film acts as a barrier that prevents the droplets from coalescing, thereby stabilizing the emulsion. The anionic nature of the phosphate headgroup can also contribute to stability through electrostatic repulsion between droplets.

Solubilization is the process by which water-insoluble substances are incorporated into the hydrophobic core of micelles. Above its CMC, this compound forms micelles in the aqueous phase. The interior of these micelles provides a nonpolar, oil-like microenvironment. Oily substances can be partitioned into these micellar cores, allowing them to be dispersed and effectively "dissolved" in the aqueous solution. This dynamic is crucial for cleaning applications, where oily soil is lifted from a surface and carried away within the micelles.

Structure-Activity Relationship (SAR) Studies in Ethoxylated Phosphate Esters

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. alfa-chemistry.com For nonionic and ethoxylated anionic surfactants, the HLB value is heavily influenced by the length of the hydrophilic polyoxyethylene chain. p2infohouse.org

According to Griffin's method, the HLB for ethoxylated alcohols can be calculated as: HLB = (Weight % of Ethylene Oxide) / 5 ankara.edu.tr

A low degree of ethoxylation results in a more lipophilic character and a lower HLB value, favoring the formation of water-in-oil (W/O) emulsions. As the number of ethylene oxide units increases, the molecule becomes more hydrophilic, the HLB value increases, and its suitability for oil-in-water (O/W) emulsification is enhanced. p2infohouse.organkara.edu.tr For this compound, the presence of only a single ethylene oxide unit results in a strongly lipophilic character and a correspondingly low HLB value.

The following table illustrates the calculated impact of the degree of ethoxylation on the HLB value for a series of Laureth Phosphate surfactants, based on Griffin's method.

Compound NameAvg. Ethylene Oxide UnitsCalculated Weight % of EOCalculated HLB ValuePredicted Emulsifier Type
This compound114.2%2.8W/O Emulsifier
Laureth-2 Phosphate224.9%5.0W/O Emulsifier
Laureth-3 Phosphate333.2%6.6W/O Emulsifier / O/W Co-emulsifier
Laureth-4 Phosphate439.8%8.0O/W Emulsifier

Calculations are based on the molecular weight of the monoester form.

This structure-activity relationship demonstrates that even small changes in the degree of ethoxylation can significantly alter the functional properties of the surfactant, allowing for the fine-tuning of formulations for specific applications. p2infohouse.org

Influence of Alkyl Chain Length on Surfactant Properties

The alkyl chain, or hydrophobe, is a fundamental component of a surfactant molecule that governs its surface-active properties. In phosphate esters like this compound, modifications in the alkyl chain length directly impact performance metrics such as wetting speed, hydrophobicity, and micelle formation. researchgate.net

Research into linear alcohol phosphates has shown a direct correlation between the molecular weight of the hydrophobe and the surfactant's wetting ability. researchgate.net As the number of carbon atoms in the alkyl chain increases, the time it takes for the surfactant to wet a surface also increases. researchgate.netp2infohouse.org For instance, studies on non-ethoxylated fatty phosphates demonstrated that the lowest molecular weight hydrophobe in the series, hexyl phosphate, was the most effective wetting agent. researchgate.net

The relationship between alkyl chain length and properties like Critical Micelle Concentration (CMC) and surface tension at CMC (γCMC) can be more complex and is also influenced by the mono- to di-ester ratio. researchgate.net One study observed that for phosphate ester mixtures with a low monoester content, the CMC and γCMC initially decreased as the alkyl chain length grew, but then increased after reaching an optimal length. researchgate.net This suggests that while a longer chain generally increases surface activity, an excessively long chain can reduce efficiency. researchgate.netresearchgate.net This non-linear behavior points to a synergistic interplay between the different molecular species in the mixture at the interface. researchgate.net

Table 1: Effect of Alkyl Chain Length on Phosphate Ester Surfactant Properties
Alkyl Chain LengthObserved Effect on Wetting TimeObserved Effect on CMC / Surface Tension (γCMC)
Short (e.g., C6)Faster wetting times. researchgate.netGenerally higher CMC compared to optimal length.
Medium (e.g., C8-C12)Intermediate wetting times.Can achieve a minimum CMC and γCMC, indicating peak efficiency. researchgate.net
Long (e.g., C16)Slower wetting times. researchgate.netCMC and γCMC may increase after the optimal length, reducing efficiency. researchgate.net

Role of Mono- vs. Di-ester Content on Functional Performance

Phosphate ester surfactants are produced through the phosphation of alcohols, a process that typically yields a mixture of monoesters, diesters, and some residual phosphoric acid. p2infohouse.orglamberti.com The functional performance of the final product is strongly dependent on the ratio of the monoalkyl phosphate (MAP) to the dialkyl phosphate (DAP). cosmeticsciencetechnology.com This ratio can be carefully controlled during manufacturing by selecting the phosphating agent and reaction conditions. lamberti.com For example, using phosphorus pentoxide (P₂O₅) as the phosphating agent generally produces a higher proportion of diester, whereas polyphosphoric acid (PPA) yields a product richer in monoester. lankem.comcolonialchem.com

The structural differences between monoesters and diesters lead to distinct functional properties:

Monoesters possess two free hydroxyl groups on the phosphate head, making them more hydrophilic and water-soluble. colonialchem.com This structure is preferable for applications requiring strong detergency, abundant foam, and hydrotropic capabilities (the ability to increase the solubility of other less soluble ingredients). cosmeticsciencetechnology.comcolonialchem.com Furthermore, higher concentrations of monoesters have been shown to enhance adhesion, anti-wear, and anti-corrosion properties in industrial applications. cosmeticsciencetechnology.com

Diesters , having only one free hydroxyl group, are more lipophilic (oil-soluble) and less water-soluble than their monoester counterparts. colonialchem.com This characteristic makes them more effective as emulsifying agents, particularly for creating stable oil-in-water emulsions. cosmeticsciencetechnology.com

Table 2: Functional Differences Between Mono- and Di-ester Phosphate Surfactants
PropertyHigh Mono-ester ContentHigh Di-ester Content
SolubilityMore hydrophilic / water-soluble. colonialchem.comMore lipophilic / oil-soluble. colonialchem.com
Primary FunctionDetergency, Foaming, Wetting, Hydrotrope. cosmeticsciencetechnology.comEmulsification. cosmeticsciencetechnology.com
Specialty PropertiesCorrosion inhibition, adhesion promotion, anti-wear. lamberti.comcosmeticsciencetechnology.comEffective in high pH systems (when solubilized). colonialchem.com
Typical ApplicationIndustrial & institutional cleaners, personal care cleansers. lamberti.comcosmeticsciencetechnology.comMetalworking fluids, oil-soluble emulsifiers. colonialchem.com

Academic Investigations of Laureth 1 Phosphate in Diverse Chemical Systems

Research in Emulsion Stabilization and Dispersion Technologies

Laureth-1 phosphate (B84403) and other alkyl ether phosphates are recognized for their efficacy as emulsifying and dispersing agents. Their surfactant properties allow them to adsorb at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.

Research in this area highlights that the properties of phosphate ester surfactants can be tailored by altering the starting alcohol and the degree of ethoxylation. These surfactants are valued for their stability across a broad pH range and good solubility. In the context of dispersion, laureth-1 phosphate functions as an effective agent for pigments, preventing agglomeration and ensuring uniform distribution within a formulation. Its utility in creating oil-in-water (O/W) emulsions is particularly noted in cosmetic and industrial formulations, where it helps disperse oil phase particles within an aqueous medium.

Interactive Table: Properties of this compound in Dispersions

PropertyDescriptionApplication Relevance
Emulsification Stabilizes oil-in-water (O/W) emulsions by reducing interfacial tension.Cosmetic creams, industrial lubricants, cleaning fluids.
Dispersion Prevents the agglomeration of solid particles (e.g., pigments) in a liquid medium.Paints, inks, and pigmented cosmetic formulations.
Wetting Lowers the surface tension of a liquid, allowing it to spread more easily across a solid surface.Industrial cleaners, agricultural formulations.
pH Stability Maintains functionality across a wide range of acidic and alkaline conditions.Formulations for metalworking and institutional cleaning.

Enzymatic Compatibility and Process Enhancement Research (e.g., Protease Activity in Wool Treatment)

The textile industry has explored enzymatic treatments as an environmentally benign alternative to harsh chemical processes for wool finishing. One key application is the use of proteases to impart shrink-resistance by modifying the fiber's surface cuticle. The effectiveness of this process relies on the compatibility of surfactants used in the formulation with the enzymes.

A significant challenge is that many conventional surfactants can denature enzymes, reducing their activity. However, research has demonstrated that specific anionic surfactants, namely ethoxylated alkyl phosphates, are compatible with proteases and can even promote their activity. A study investigated the pretreatment of wool fabrics with various surfactants to improve wettability and enhance subsequent protease action. The findings indicated that an ethoxylated alkyl phosphate was as compatible with the protease as widely used non-ionic surfactants. google.com This compatibility is crucial for developing efficient enzymatic scouring and finishing processes for wool. google.com

The study concluded that the use of ethoxylated alkyl phosphates has the potential to enable more effective and environmentally friendly enzymatic treatments in the textile industry. google.com

Interactive Table: Effect of Surfactant Type on Protease Compatibility in Wool Treatment

Surfactant TypeCompatibility with ProteaseEffect on Wool WettabilityPotential for Process Enhancement
Ethoxylated Alkyl Phosphate HighImprovedHigh
Conventional Anionic Variable / Often LowImprovedLow to Moderate
Non-ionic HighImprovedHigh
Cationic LowImprovedLow

Applications in Mineral Flotation Research (e.g., Wolframite Recovery)

In mineral processing, froth flotation is a critical technique used to separate valuable minerals from gangue. The process relies on collectors, which are surfactants that selectively adsorb onto the surface of the target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float.

While direct studies on this compound are limited, extensive research has been conducted on the closely related compound, lauryl phosphate. Lauryl phosphate has been identified as a highly effective collector for various minerals. For instance, it demonstrates superior flotation efficiency for barite over a wide pH range. Research also indicates that phosphate collectors have been successfully used in the flotation of minerals such as wolframite. The adsorption of lauryl phosphate onto mineral surfaces is often a result of chemisorption, leading to strong and selective attachment. Studies have shown that excellent flotation of minerals like bastnaesite can be achieved at very low concentrations of alkyl phosphates. This body of research strongly suggests the potential utility of ethoxylated derivatives like this compound in similar applications, leveraging the strong collecting power of the phosphate headgroup.

Role in Aqueous Two-Phase Systems (ATPS) Research

Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems formed by mixing two incompatible water-soluble components, such as a polymer and a salt, or two different polymers. These systems are widely researched for the gentle and efficient separation and purification of proteins and other biomolecules.

The most common ATPS are formed using polyethylene (B3416737) glycol (PEG) and a phosphate salt. Given that this compound is a molecule containing both a polyethylene glycol (laureth) moiety and a phosphate group, it is chemically aligned with the components known to form these systems. However, a review of the academic literature did not reveal specific studies investigating the use of Laure-1 Phosphate as a primary phase-forming component in ATPS research.

Environmental Distribution, Transformation, and Remediation Research

Biodegradation Pathways and Kinetics

The biodegradation of Laureth-1 phosphate (B84403), a polyoxyethylene alkyl ether phosphate, is presumed to follow pathways similar to other anionic and non-ionic surfactants. The primary routes of degradation involve the breakdown of the polyoxyethylene (POE) chain and the alkyl chain, as well as the hydrolysis of the phosphate ester bond.

The structure of the hydrophobe plays a significant role in the biodegradation pathway of ethoxylated surfactants. For linear alkyl chains, such as the lauryl group in Laureth-1 phosphate, biodegradation is often initiated by the enzymatic cleavage of the ether bond, separating the alkyl chain from the polyoxyethylene chain. The liberated fatty alcohol can then be readily biodegraded through β-oxidation. The remaining polyethylene (B3416737) glycol (PEG) chain is subsequently degraded, often through a process of chain shortening.

Under aerobic conditions, the ultimate biodegradation of many surfactants to carbon dioxide, water, and inorganic phosphate is expected. However, under anaerobic conditions, the degradation of ethoxylated surfactants can be slower, and the accumulation of intermediate metabolites may occur.

Table 1: Postulated Aerobic Biodegradation Pathway for this compound

StepProcessDescriptionResulting Intermediates
1Initial AttackEnzymatic cleavage of the ether or ester bond.Lauryl alcohol, Polyethylene glycol phosphate
2Hydrophobe Degradationβ-oxidation of the lauryl alcohol chain.Carbon dioxide, Water
3Hydrophile DegradationStepwise shortening of the polyethylene glycol chain.Shorter chain PEGs, Glycols
4Phosphate MineralizationHydrolysis of the phosphate ester.Inorganic phosphate

Aquatic and Terrestrial Transport Mechanisms

The transport and distribution of this compound in aquatic and terrestrial environments are governed by its properties as an anionic surfactant. Generally, anionic surfactants exhibit greater mobility in soil and sediment compared to cationic and non-ionic surfactants due to electrostatic repulsion from negatively charged soil particles.

Key factors influencing the transport of this compound include:

Soil and Sediment Composition: The organic carbon content of soil and sediment is a primary factor controlling the sorption of surfactants. Higher organic carbon content generally leads to increased sorption and reduced mobility.

Molecular Structure: The mobility of anionic surfactants is influenced by their molecular structure. For alkyl ether sulfates, the presence of an oxyethylene group increases transport compared to alkyl sulfates. While the exact impact of the phosphate head group on mobility is not detailed in the available literature, it is expected to contribute to the compound's anionic character and influence its interaction with environmental matrices.

Hydrophilic-Lipophilic Balance (HLB): The relative mobility of anionic surfactants has been correlated with their hydrophilic-lipophilic balance, with a higher HLB (indicating greater hydrophilicity) generally leading to greater mobility.

In aquatic systems, this compound is expected to partition between the water column and sediment. Its surfactant properties mean it will accumulate at interfaces, including the air-water and sediment-water interfaces. Transport in aquatic environments will be influenced by water flow, partitioning to suspended solids, and potential bioaccumulation in aquatic organisms.

Fate in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a primary route for the entry of surfactants like this compound into the environment. The fate of this compound in WWTPs is determined by a combination of physical, chemical, and biological processes.

Removal Mechanisms:

Biodegradation: The primary removal mechanism for many surfactants in activated sludge systems is biodegradation. Under aerobic conditions, microorganisms can break down the this compound molecule. The efficiency of biodegradation is influenced by operational parameters of the WWTP, such as the solids retention time (SRT) and hydraulic retention time (HRT). Longer SRTs and HRTs generally lead to more complete degradation of complex organic compounds.

Sorption: this compound can adsorb to sewage sludge due to its hydrophobic lauryl chain. As an anionic surfactant, its sorption is generally less pronounced than that of cationic or non-ionic surfactants. The sorbed portion of the compound is removed from the wastewater stream with the sludge.

Chemical Precipitation: In WWTPs that employ chemical phosphorus removal, the addition of metal salts (e.g., aluminum or iron salts) can lead to the precipitation of phosphates. While this process is primarily aimed at removing inorganic phosphate, it may also contribute to the removal of organophosphates like this compound through co-precipitation or sorption to the chemical floc.

Transformation Products:

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with environmental matrices such as soil, sediment, and sludge is a critical factor in determining its environmental fate and transport. As an anionic surfactant, its sorption behavior is influenced by the properties of both the molecule and the sorbent.

Sorption Mechanisms:

Hydrophobic Interactions: The nonpolar lauryl tail of this compound can interact with organic matter in soil and sediment through hydrophobic partitioning.

Electrostatic Interactions: The negatively charged phosphate head group will generally be repelled by the negatively charged surfaces of clay minerals and natural organic matter. However, interactions with positively charged sites on mineral surfaces (e.g., iron and aluminum oxides) can occur.

Complexation: The phosphate group may form complexes with metal ions present in the soil or sediment, which can influence its sorption behavior.

Factors Influencing Sorption and Desorption:

Soil/Sediment Properties: The amount of organic carbon is a dominant factor, with higher organic carbon leading to greater sorption. Clay content and mineralogy also play a role.

pH: The pH of the surrounding water can affect the surface charge of both the surfactant and the sorbent particles, thereby influencing electrostatic interactions.

Ionic Strength: The concentration of dissolved salts can impact the aggregation of surfactant molecules and their interaction with surfaces.

Desorption is the process by which a sorbed substance is released back into the surrounding water. The desorption of this compound will depend on the strength of its binding to the environmental matrix. In general, desorption can be promoted by changes in environmental conditions, such as a decrease in the concentration of the substance in the water phase.

Table 2: Factors Influencing Sorption/Desorption of this compound

FactorInfluence on Sorption
High Organic Carbon Content Increases sorption due to hydrophobic interactions.
High Clay Content Can either increase or decrease sorption depending on mineralogy and pH.
Low pH May increase sorption to mineral surfaces by reducing negative charge.
High Ionic Strength Can increase sorption by compressing the electrical double layer.

Development of Remediation Strategies for Phosphate Ester Contamination

The remediation of environments contaminated with phosphate esters like this compound can involve several strategies, targeting either the removal or the degradation of the contaminant.

Ex-situ Remediation:

Soil Washing: This technique involves excavating the contaminated soil and washing it with a solution to extract the contaminants. For surfactant contamination, the washing solution may itself be a different type of surfactant, chosen to effectively solubilize the target compound. The resulting wash water would then require treatment to remove the contaminants.

In-situ Remediation:

Surfactant-Enhanced Aquifer Remediation (SEAR): For groundwater contamination, a solution containing a mobilizing agent (such as another surfactant) can be injected into the subsurface to enhance the desorption and subsequent recovery of the contaminant.

Bioremediation: This approach utilizes microorganisms to degrade the contaminant in place. Enhancing the activity of indigenous microbial populations through the addition of nutrients and electron acceptors (biostimulation) or introducing specialized microorganisms (bioaugmentation) can be effective for biodegradable compounds.

Advanced Treatment Technologies:

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment processes that generate highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. escholarship.org These processes, which include ozonation, UV/H2O2, and Fenton's reagent, have been shown to be effective in degrading a variety of organic contaminants, including some tri-alkyl phosphates. nih.gov

Photocatalytic Degradation: This process uses a semiconductor catalyst (such as titanium dioxide, TiO2) and a light source (e.g., UV light) to generate reactive oxygen species that can break down organic pollutants. ccspublishing.org.cnugr.es Photocatalysis has been investigated for the degradation of various organic compounds in water.

The selection of an appropriate remediation strategy depends on the specific characteristics of the contaminated site, the concentration of the contaminant, and the regulatory requirements.

Table 3: Potential Remediation Strategies for this compound Contamination

StrategyDescriptionApplicability
Soil Washing Ex-situ treatment involving washing soil with a solubilizing agent.Contaminated soils.
Bioremediation In-situ or ex-situ use of microorganisms to degrade the contaminant.Biodegradable contaminants in soil and groundwater.
Advanced Oxidation Processes (AOPs) Chemical oxidation using highly reactive radicals.Contaminated water and wastewater.
Photocatalysis Degradation using a semiconductor catalyst and light.Contaminated water.

Q & A

Basic: What analytical techniques are recommended for quantifying Laureth-1 phosphate in complex formulations?

To quantify this compound, researchers should employ spectrophotometric phosphate analysis. This involves:

  • Preparing standard solutions and measuring absorbance at 880 nm to establish a linear calibration curve (R² ≥ 0.99) using regression analysis .
  • Validating measurements with triplicate samples and calculating 95% confidence intervals to account for instrumental variability .
  • Cross-referencing results with chromatographic methods (e.g., HPLC) to confirm specificity in surfactant-rich matrices, as this compound may co-elute with other esters .

Basic: How should researchers design experiments to assess the stability of this compound under varying pH conditions?

A robust stability study requires:

  • Controlled variables : Prepare buffer solutions (pH 3–10) and incubate this compound at 25°C and 40°C for accelerated degradation testing .
  • Kinetic analysis : Collect samples at fixed intervals (e.g., 0, 24, 48, 72 hours) and quantify residual phosphate content via spectrophotometry. Use Arrhenius modeling to extrapolate shelf-life .
  • Data validation : Compare degradation products (e.g., free phosphate ions) with LC-MS to identify hydrolysis pathways .

Basic: What protocols ensure reproducibility in synthesizing this compound for mechanistic studies?

For reproducible synthesis:

  • Document reaction parameters (molar ratios, temperature, catalyst type) in detail, adhering to IUPAC guidelines for esterification .
  • Characterize purity via NMR (e.g., ³¹P NMR for phosphate ester identification) and titrate residual acidity to confirm neutralization .
  • Archive raw spectral data and synthetic protocols in supplemental materials to enable replication .

Basic: How can researchers resolve conflicting data on this compound’s critical micelle concentration (CMC) in mixed surfactant systems?

Address contradictions by:

  • Standardizing measurement techniques (e.g., conductometry vs. surface tension) across studies to minimize methodological bias .
  • Reporting solvent ionic strength and temperature, as CMC varies with electrolyte concentration .
  • Applying error propagation analysis to quantify uncertainty in mixed-system measurements .

Advanced: What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological membranes?

Advanced studies should integrate:

  • Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to model lipid bilayer interactions, focusing on phosphate headgroup hydration and alkyl chain penetration .
  • Free energy calculations : Apply umbrella sampling or metadynamics to quantify binding affinities and membrane disruption potentials .
  • Validation : Correlate simulations with experimental data (e.g., fluorescence anisotropy) to refine models .

Advanced: How can researchers optimize the environmental risk assessment of this compound in aquatic ecosystems?

A tiered ecotoxicological framework is recommended:

  • Acute toxicity screening : Use Daphnia magna or algae models (OECD Test 202/201) to determine LC₅₀ values .
  • Chronic exposure analysis : Evaluate biodegradation via OECD 301F and monitor metabolite accumulation (e.g., inorganic phosphate) using ion chromatography .
  • Probabilistic modeling : Apply species sensitivity distributions (SSDs) to predict no-effect concentrations (PNEC) .

Advanced: What strategies address discrepancies in reported biodegradation rates of this compound across environmental conditions?

To reconcile variability:

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, stratifying data by temperature, microbial consortia, and oxygen availability .
  • Cofactor analysis : Test the impact of humic acids or metal ions (e.g., Ca²⁺) on esterase activity in biodegradation assays .
  • Isotope tracing : Use ¹⁸O-labeled water to track hydrolysis pathways and differentiate abiotic vs. biotic degradation .

Advanced: How can structure-function relationships of this compound derivatives be systematically explored?

Adopt a combinatorial approach:

  • Structural diversification : Synthesize analogs with varying ethoxylation degrees (e.g., Laureth-2 to Laureth-4 phosphate) and alkyl chain lengths .
  • High-throughput screening : Use automated tensiometry and Langmuir troughs to measure interfacial properties (CMC, surface tension reduction) .
  • Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., HLB) with functional outcomes .

Advanced: What ethical and statistical considerations are critical when designing in vivo studies on this compound’s dermal absorption?

Ensure compliance with:

  • Ethical frameworks : Obtain IRB approval and adhere to OECD 428 for in vivo skin permeation studies .
  • Power analysis : Calculate sample sizes using preliminary data to achieve statistical power ≥ 0.8 .
  • Data transparency : Publish raw absorption coefficients and pharmacokinetic models in open-access repositories .

Advanced: How can researchers leverage the FINER criteria to formulate novel hypotheses about this compound’s role in drug delivery systems?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Investigate this compound as a permeation enhancer for transdermal peptides, comparing efficacy to traditional surfactants .
  • Feasibility : Pilot in vitro Franz cell assays with synthetic membranes before progressing to ex vivo models .
  • Relevance : Align findings with UN Sustainable Development Goals (e.g., SDG 3) by addressing topical drug accessibility .

Methodological Guidance for Researchers

  • Data integrity : Archive spectra, chromatograms, and raw datasets in FAIR-compliant repositories (e.g., Zenodo) .
  • Peer review alignment : Structure manuscripts per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) with detailed methods, hypothesis-driven discussions, and supplemental validation data .
  • Interdisciplinary collaboration : Engage computational chemists, toxicologists, and formulation scientists to address multifaceted research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.